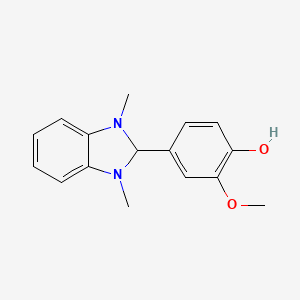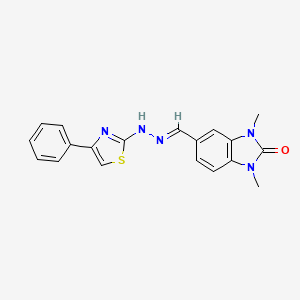![molecular formula C20H29N7O B5513004 4,6,7-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5513004.png)
4,6,7-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline and triazine derivatives are recognized for their wide range of biological activities and applications in medicinal chemistry. These compounds often serve as key frameworks in the development of new pharmaceutical agents, displaying diverse pharmacological properties. The specific compound mentioned involves a quinazoline core, potentially modified with trimethyl and morpholinyl groups, suggesting unique reactivity and interaction capabilities due to these substituents.
Synthesis Analysis
Quinazoline derivatives, including those with complex substituents, are commonly synthesized through reactions involving cyclization of anthranilonitrile derivatives or amidation of appropriate halogenated compounds. The cyclization of diamines in the presence of secondary amines to form triazine derivatives indicates a potential pathway for synthesizing such complex molecules (Gescher, Stevens, & Turnbull, 1977). Additionally, the use of morpholine as a nucleophilic base in modifications of quinazolinone structures points towards methods for introducing morpholinyl groups into the molecule (Grytsak, Moskalenko, Voskoboinik, & Kovalenko, 2021).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their chemical behavior and interaction with biological targets. The stability and reactivity of the quinazoline nucleus are influenced by substituents, as demonstrated by studies on the kinetics of reactions in heterocycles (Barlin & Young, 1971). These studies can shed light on the structural aspects of complex quinazoline derivatives, including potential electronic and steric effects introduced by trimethyl and morpholinyl substituents.
Chemical Reactions and Properties
Quinazoline and triazine derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. The reactivity towards nucleophilic and non-nucleophilic bases, as well as the potential for N-alkylation and isomerization, are relevant for understanding the chemical behavior of such compounds (Grytsak et al., 2021). These reactions can influence the physical and chemical properties of the compound, affecting solubility, stability, and biological activity.
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on related compounds provide insights into how modifications, like the introduction of morpholinyl groups, can affect these properties. The synthesis and characterization of similar compounds offer a basis for predicting the physical behavior of the specific quinazoline derivative (Sun, Deng, Hu, Liao, Liao, Chai, & Zhao, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are crucial for the application of quinazoline derivatives. The presence of morpholinyl and trimethyl groups can significantly alter these properties, impacting the compound's potential uses in synthesis and drug design. Research on the synthesis and reactivity of similar structures provides valuable information on the chemical properties that can be expected (Dolzhenko, Dolzhenko, & Chui, 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Triazines and Quinazolines Synthesis : Triazine derivatives, including quinazoline analogues, are synthesized through reactions involving anthranilonitrile and secondary amines, showcasing the versatility of these compounds in chemical synthesis. These reactions are critical for developing new compounds with potential applications in various fields, including materials science and pharmaceutical research (Gescher, Stevens, & Turnbull, 1977).
Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, such as 6-chloro(dichloro-, trichloro-)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-ones, demonstrates the reactivity of these molecules towards nucleophilic and non-nucleophilic bases. This reactivity is pivotal for the design and development of new materials and bioactive molecules (Grytsak, Moskalenko, Voskoboinik, & Kovalenko, 2021).
Multicomponent Condensations : Multicomponent condensation reactions involving 5-aminopyrazoles, dimedone, and aldehydes to synthesize pyrazoloquinolinones and pyrazoloquinazolinones highlight the complexity and potential of these chemical processes in creating compounds with diverse applications (Chebanov et al., 2008).
Potential Applications
Anticancer and Antimicrobial Activities : Some quinazoline derivatives have shown potential anticancer and antimicrobial activities, suggesting their use in developing new therapeutic agents. These studies demonstrate the biological relevance of quinazoline derivatives and their potential in pharmaceutical research (Ovádeková et al., 2005).
Heterocyclizations for New Anticancer Agents : The exploration of 3,4-dihydroquinazolin-2-yl guanidine in heterocyclizations to afford 1,3,5-triazino[2,1-b]quinazolines reveals the ongoing search for new anticancer agents, highlighting the potential of these compounds in medicinal chemistry (Dolzhenko et al., 2009).
Eigenschaften
IUPAC Name |
4,6,7-trimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-14-10-17-16(3)23-20(24-18(17)11-15(14)2)25-19-21-12-27(13-22-19)5-4-26-6-8-28-9-7-26/h10-11H,4-9,12-13H2,1-3H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHLKNHAGYFGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NCN(CN3)CCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,7-trimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)


![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)
![4-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5512949.png)
![2-(4-fluorophenyl)-4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5512953.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)
![4-methyl-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B5512967.png)


![4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5513003.png)
![1-(2-chlorophenyl)-4-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513012.png)
![6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine](/img/structure/B5513018.png)
